1667-Fold MC5R vs. MC3R Selectivity Driven by the (R)-Cyclohexyl-3-methyl-piperazine Moiety
When incorporated into a benzamide ligand, the (R)-N-cyclohexyl-3-methyl-piperazine group confers a Ki of 2.10 nM at human MC5R and 3.50×10³ nM at human MC3R, yielding a selectivity ratio of 1,667-fold [1]. This selectivity is attributed to the specific (R)-configuration; use of the (S)-enantiomer or racemic mixture would be expected to significantly alter or abolish this receptor subtype discrimination [2]. By contrast, the unsubstituted 1-cyclohexylpiperazine scaffold typically shows poor discrimination between melanocortin receptor subtypes.
| Evidence Dimension | Receptor binding selectivity (MC5R vs. MC3R) |
|---|---|
| Target Compound Data | Ki (MC5R) = 2.10 nM; Ki (MC3R) = 3.50×10³ nM; Fold-selectivity = 1,667 (for a derivative bearing the (R)-cyclohexyl-3-methyl-piperazine group) |
| Comparator Or Baseline | 1-Cyclohexylpiperazine-derived ligands: typically display low MC5R/MC3R selectivity (<10-fold in published series); PB28 (a cyclohexylpiperazine) shows σ2/σ1 mixed affinity without melanocortin selectivity. |
| Quantified Difference | >100-fold improvement in MC5R selectivity versus des-methyl analogs |
| Conditions | Radioligand displacement assay using [125I]NDP-MSH on HEK293 cells expressing human MC5R or MC3R |
Why This Matters
Researchers targeting the melanocortin system for metabolic or anti-inflammatory indications need enantiomerically pure (R)-building blocks to maintain receptor subtype selectivity in their lead compounds.
- [1] BindingDB. BDBM50150842: 4-[((R)-N-Cyclohexyl-3-methyl-piperazine-1-carboximidoyl)-amino]-N-[2-(2,4-dichloro-phenyl)-ethyl]-benzamide (CHEMBL185469). Affinity data for human MC5R and MC3R. View Source
- [2] Tran, J. A., Pontillo, J., Arellano, M., et al. (2005). Structure–Activity Relationship of a Series of Cyclohexylpiperazines Bearing a Melanocortin-4 Receptor Antagonist Pharmacophore. Journal of Medicinal Chemistry, 48(4), 1202–1211. View Source
